

Decafluorobiphenyl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Decafluorobiphenyl**

Cat. No.: **B1670000**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **decafluorobiphenyl**, a versatile fluorinated aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and a key application in bioconjugation.

Core Data Presentation

The fundamental physicochemical properties of **decafluorobiphenyl** are summarized in the table below for quick reference.

Property	Value
CAS Number	434-90-2
Molecular Formula	C ₁₂ F ₁₀
Molecular Weight	334.12 g/mol
Appearance	White crystalline solid
Melting Point	68-70 °C
Boiling Point	206 °C
Synonyms	Perfluorobiphenyl, Perfluorodiphenyl

Experimental Protocols

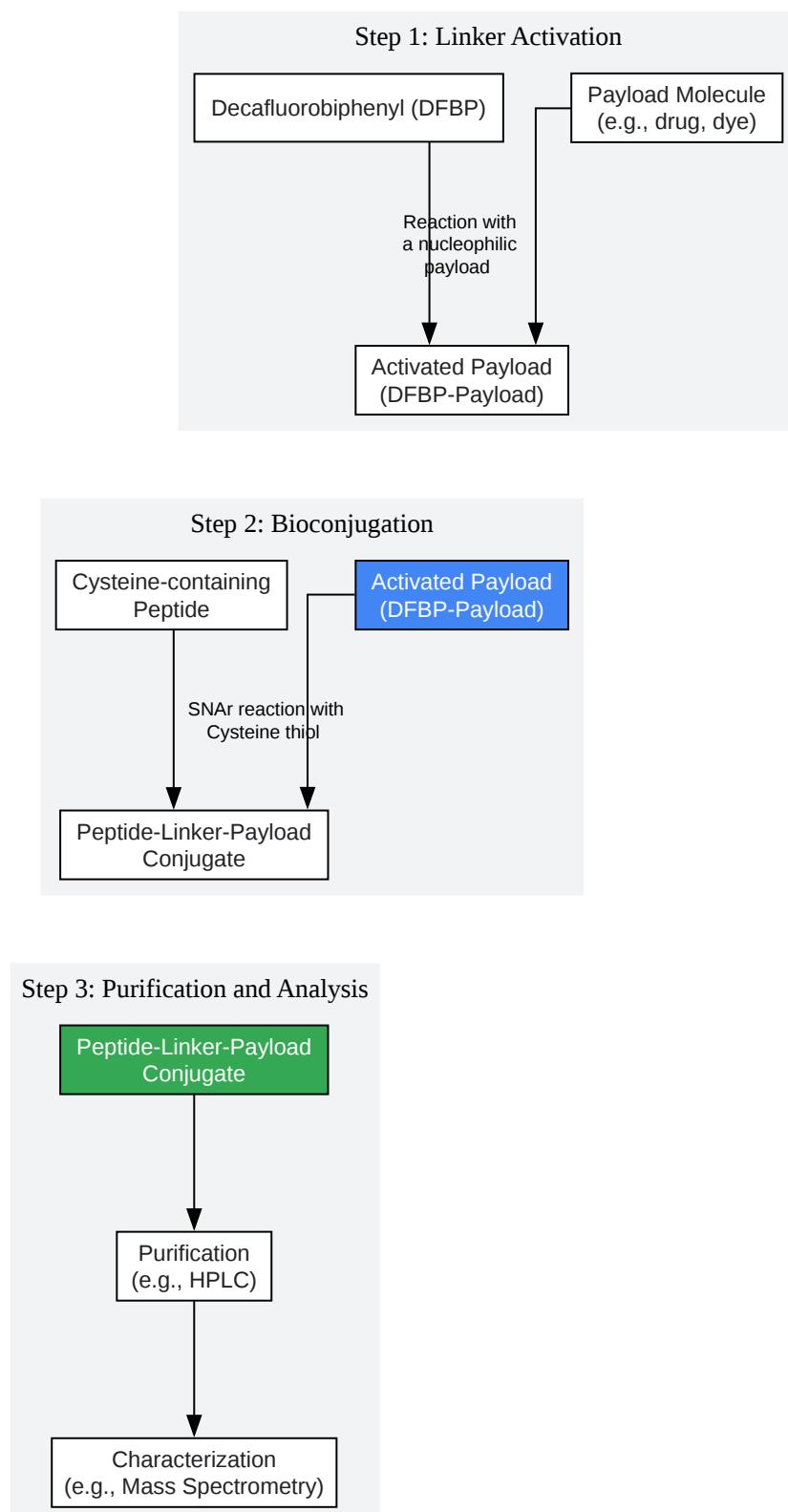
Synthesis of Decafluorobiphenyl via Ullmann Reaction

The Ullmann reaction provides a reliable method for the synthesis of **decafluorobiphenyl** from a readily available precursor. The following protocol is a representative example.

Materials:

- Bromopentafluorobenzene
- Activated Copper powder
- Dimethylformamide (DMF), anhydrous

Procedure:


- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder.
- Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.
- Heat the suspension to reflux with vigorous stirring.
- Slowly add bromopentafluorobenzene to the refluxing suspension over a period of 1-2 hours.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a stirred solution of 6M hydrochloric acid.
- Extract the aqueous mixture with diethyl ether (3 x 100 mL).
- Combine the organic extracts and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **decafluorobiphenyl** by recrystallization from ethanol or by sublimation to afford a white crystalline solid.

Application in Bioconjugation: An Experimental Workflow

Decafluorobiphenyl serves as an efficient linker in bioconjugation, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its electron-deficient aromatic rings are susceptible to attack by nucleophiles, such as the thiol group of cysteine residues in peptides and proteins. This property allows for the stable covalent linkage of various moieties to biological molecules.

The following diagram illustrates the experimental workflow for the bioconjugation of a payload molecule to a cysteine-containing peptide using **decafluorobiphenyl** as a linker.

[Click to download full resolution via product page](#)

Workflow for Peptide Bioconjugation using a **Decafluorobiphenyl** Linker.

This workflow highlights the sequential nature of the bioconjugation process, from the initial activation of the payload with **decafluorobiphenyl** to the final purification and analysis of the desired conjugate.^[1] The high reactivity and stability of the resulting thioether bond make **decafluorobiphenyl** an attractive linker for applications in drug delivery, diagnostics, and proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Decafluorobiphenyl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670000#decafluorobiphenyl-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com